2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group, a p-tolyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolyl hydrazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Acetamide Formation: The ethoxyacetamide moiety can be introduced by reacting ethyl bromoacetate with sodium ethoxide to form ethyl 2-ethoxyacetate, which is then converted to the corresponding acetamide by reaction with ammonia.
Coupling Reaction: The final step involves coupling the tetrazole ring with the ethoxyacetamide moiety. This can be achieved by reacting the tetrazole derivative with ethyl 2-ethoxyacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ethoxyacetic acid or ethoxyacetaldehyde.
Reduction: Formation of ethoxyethylamine.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring the interaction of tetrazole derivatives with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The ethoxy group and the p-tolyl group can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(1-(p-tolyl)ethyl)ethan-1-amine: This compound shares the ethoxy and p-tolyl groups but lacks the tetrazole ring.
2-ethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)acetamide: This compound has a similar acetamide structure but includes a piperazine ring instead of a tetrazole ring.
Uniqueness
2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring can engage in unique interactions with biological targets, making this compound particularly valuable in medicinal chemistry and drug design.
Properties
IUPAC Name |
2-ethoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-3-20-9-13(19)14-8-12-15-16-17-18(12)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMWWDNXDYKZSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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